molecular formula C19H22N6O2 B2975638 7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 361174-93-8

7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2975638
CAS RN: 361174-93-8
M. Wt: 366.425
InChI Key: SQEOWWLXLINLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as AMPPD, is a purine derivative that has been widely used in scientific research for various applications. This compound is a highly sensitive substrate for alkaline phosphatase, which makes it useful in a variety of assays. In

Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Potential

Research has highlighted the design of a new series of derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, demonstrating potential affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds show promise for psychotropic activity, particularly in exhibiting antidepressant-like and anxiolytic-like effects in mouse models. One compound, identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, displayed significant antidepressant-like effects and exerted anxiolytic-like activity, suggesting a promising avenue for designing new serotonin receptor ligands with psychotropic properties (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another study focused on derivatives with carboxylic, ester, or amide moieties attached to the 7-alkyl-1,3-dimethyl-2,6-dioxo-purin-7-yl framework. These compounds were evaluated for their analgesic activity in vivo, showing significant effects in models such as the writhing syndrome and formalin tests. The findings indicate that some of these derivatives possess substantial analgesic and anti-inflammatory potential, outperforming reference drugs in certain tests and highlighting their relevance as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Anxiolytic, But Not Antidepressant, Activity

Research into 7-arylpiperazinylbutyl-8-morpholinyl-purine-2,6-dione analogs revealed specific modifications to the phenylpiperazine structure, influencing affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Pharmacological evaluation in mouse models identified specific compounds with anxiolytic, but not antidepressant, activity. This distinction underscores the nuanced effects that structural changes can have on the therapeutic potential of these compounds, providing insight into the design of targeted anxiolytic treatments without antidepressant effects (Jastrzębska-Więsek et al., 2011).

Structural and Activity Relationship Studies

Further studies on the structural optimization and structure-activity relationships of these compounds, especially those targeting EGFR-activating and resistance mutations, shed light on the potential of purine derivatives as reversible kinase inhibitors. Such research not only contributes to understanding the molecular underpinnings of their activity but also highlights the therapeutic potential in targeting specific cellular pathways involved in disease processes, particularly in cancer (Yang et al., 2012).

properties

IUPAC Name

3-methyl-8-(4-phenylpiperazin-1-yl)-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-3-9-25-15-16(22(2)19(27)21-17(15)26)20-18(25)24-12-10-23(11-13-24)14-7-5-4-6-8-14/h3-8H,1,9-13H2,2H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEOWWLXLINLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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